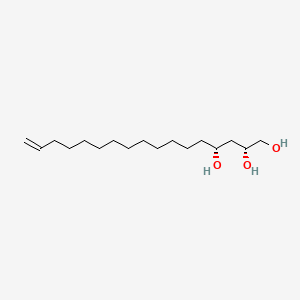

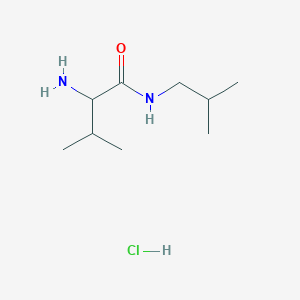

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

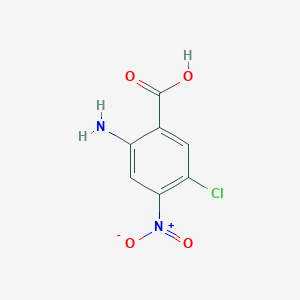

The compound 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is a derivative of 1-amino-3-aryloxy-2-propanols, which have been synthesized and examined for their potential as cardioselective beta-blockade agents. The introduction of the (3,4-dimethoxyphenethyl)amino group has led to the development of highly cardioselective agents within this class. One such compound, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, was selected for clinical trials due to its optimal potency and selectivity .

Synthesis Analysis

The synthesis of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol derivatives involves the introduction of various substituents to the amino and aryl groups. For instance, heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, with some compounds demonstrating greater potency than propranolol, a well-known beta-blocker. The structure-activity relationships of these compounds have been extensively studied, indicating the importance of the substituents in determining the pharmacological profile .

Molecular Structure Analysis

The molecular structure of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol derivatives has been characterized by X-ray diffraction analysis. The conformational analyses of these compounds in different environments, including their crystal structures, have been reported. For example, the free base and hydrochloride salts of related derivatives have been crystallized and analyzed, revealing the influence of the ether group on the conformation of the amine fragments .

Chemical Reactions Analysis

While the specific chemical reactions involving 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol are not detailed in the provided papers, the synthesis of related compounds, such as analogs of the hallucinogen DOM, involves substitutions at the 4-position of the dimethoxyphenyl ring. These synthetic routes could potentially be adapted for the synthesis of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol derivatives, with modifications to the substituents influencing the pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol derivatives can be inferred from their molecular structures and interactions in the crystalline state. For instance, the crystal packing is dominated by hydrogen-bonded chains and rings, which could affect the solubility and stability of these compounds. The presence of dimethoxyphenyl substituents likely contributes to the lipophilicity of the molecules, which is an important factor in their bioavailability and distribution .

特性

IUPAC Name |

1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUCFGTQYIDFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617272 |

Source

|

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

CAS RN |

204015-28-1 |

Source

|

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)